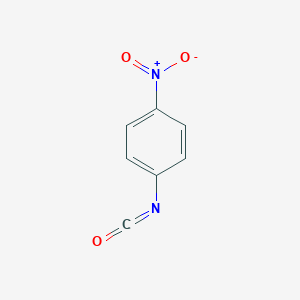
4-Nitrophenyl isocyanate
Vue d'ensemble
Description
4-Nitrophenyl isocyanate is a compound known for its biological properties and relevance in medicinal chemistry. It is a part of a class of compounds that are significant due to their various applications in synthetic processes and their potential as intermediates in pharmaceutical development .
Synthesis Analysis
The synthesis of 4-nitrophenyl isocyanate can be achieved through the reaction of triphosgene with p-nitroaniline. The process involves optimizing conditions such as solvent choice, solvent content, reaction time, and the molar ratio of the starting materials. Ethyl acetate has been identified as an effective solvent, and under optimal conditions, the yield of 4-nitrophenyl isocyanate can reach 66.0% .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl isocyanate has been studied using Density Functional Theory (DFT) calculations. The optimized molecular geometry and reactive parameters were investigated, and the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was found to be 4.516 eV. The Molecular Electrostatic Potential (MEP) was also traced to identify reactive sites within the molecule .
Chemical Reactions Analysis
4-Nitrophenyl isocyanate can participate in various chemical reactions. For instance, it can be used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization. This process is compatible with common protecting groups and allows for the environmentally friendly and cost-effective conversion of carboxylic acids to ureas . Additionally, 4-nitrophenyl isocyanate derivatives can be used as precursors for the synthesis of new nitroxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl isocyanate derivatives have been explored through vibrational spectra analysis. The vibrational spectra of related compounds, such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, have been measured and assigned, providing insights into the conformational stability and the influence of substituents on the phenyl ring strain . The crystal structure of p-nitrophenyl isocyanide, a related compound, has been determined, revealing attractive intermolecular interactions that contribute to its stability .
Applications De Recherche Scientifique
Preparation of N-Alkylcarbamates
4-Nitrophenyl isocyanate has been used in the preparation of N-alkylcarbamates. An efficient biphasic method involving 4-nitrophenyl chloroformate and alkylammonium hydrochloride salts yields N-methylcarbamate and other N-alkylcarbamate analogues. Notably, 4-nitrophenyl N-methylcarbamate is a safer alternative to the highly toxic methyl isocyanate (Peterson, Houguang, & Ke, 2006).
Vibrational and DFT Analysis
Vibrational spectra analysis and conformational studies of related compounds, such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, have been conducted. These studies involve detailed harmonic frequency analyses and provide insights into the stability and behavior of these molecules (Tonannavar et al., 2012).
Synthesis Methods
Different methods have been developed for the synthesis of 4-nitrophenyl isocyanate. One study focuses on synthesizing it from triphosgene and p-nitroaniline, examining the effects of various factors like solvents, reaction time, and material ratios on yield (Wei Wenlong, 2007).
Polymerization Initiators
4-Nitrophenyl isocyanate is utilized in synthesizing N-aryl-N′-pyridyl ureas, which act as thermal latent initiators in the ring-opening polymerization of epoxides. This application is significant in creating temperature-sensitive materials (Makiuchi, Sudo, & Endo, 2015).
Monitoring Airborne Isocyanates
A method involving 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) utilizes 4-nitrophenyl isocyanate for monitoring airborne mono- and diisocyanates. This method is notable for its increased selectivity and sensitivity, essential for environmental and occupational health monitoring (Vogel & Karst, 2002).
Analytical Chemistry Applications
4-Nitrophenyl isocyanate plays a role in analytical chemistry, particularly in the simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates. This involves ion-pair HPLC assay coupled with UV detection, useful in pharmacokinetics and drug metabolism studies (Almási, Fischer, & Perjési, 2006).
Lossen Reaction and Polymer Synthesis
The Lossen reaction of 4-nitrophenyl isocyanate derivatives has applications in polymer synthesis, particularly in the creation of polyurethanes and polyureas. This research also involves developing methods for optical sensing of isocyanates in air, contributing to safety in industrial settings (Ghosh, 2017).
Quantum Computational Analysis
A study on the quantum computational analysis of 4-nitrophenylisocyanate investigates its molecular properties, including DFT studies, HOMO-LUMO analysis, and toxicity prediction. This research is crucial for understanding the molecular behavior and potential applications in medicinal chemistry (Letters in Applied NanoBioScience, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKTLQTQSALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870440 | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl isocyanate | |
CAS RN |
100-28-7 | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4X2CUC34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



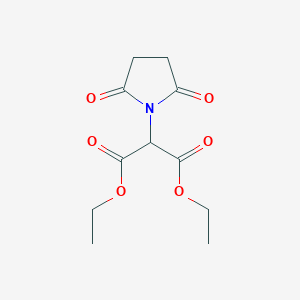
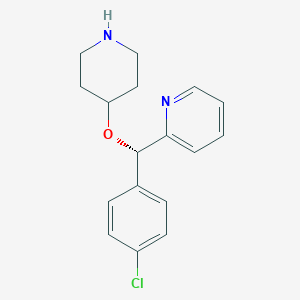
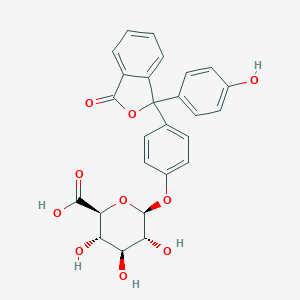
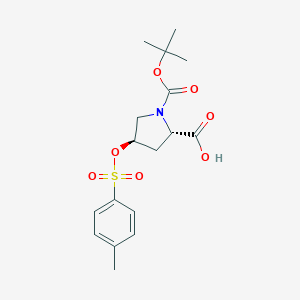
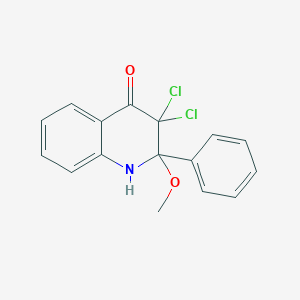
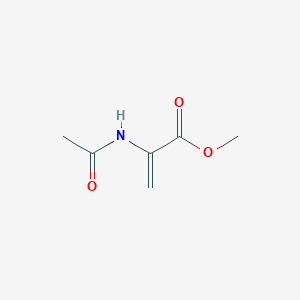

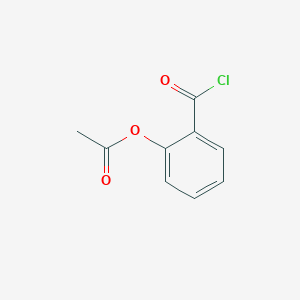
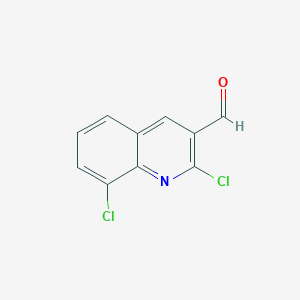

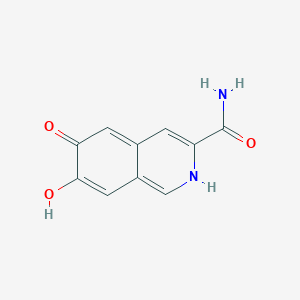
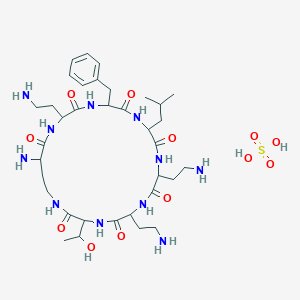

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)